molecular formula C8H12O3 B13974478 1,4-Dioxaspiro[4.4]nonane-6-carbaldehyde CAS No. 66522-88-1

1,4-Dioxaspiro[4.4]nonane-6-carbaldehyde

Cat. No.: B13974478
CAS No.: 66522-88-1
M. Wt: 156.18 g/mol
InChI Key: CLAHYLYHCVDQIG-UHFFFAOYSA-N
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Description

1,4-Dioxaspiro[4.4]nonane-6-carboxaldehyde is an organic compound with the molecular formula C8H12O3. It is a spiro compound, characterized by a unique structure where two rings are connected through a single atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Dioxaspiro[4.4]nonane-6-carboxaldehyde can be synthesized through several methods. One common approach involves the condensation of two molecules of a lactone in the presence of sodium ethoxide to form a dilactone. This intermediate is then converted to the sodium salt of a spiroketal acid by heating with a concentrated solution of sodium hydroxide. Finally, the resulting acid undergoes decarboxylation by refluxing with water or a dilute mineral acid .

Industrial Production Methods

While specific industrial production methods for 1,4-Dioxaspiro[4These methods typically involve large-scale reactions under controlled conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1,4-Dioxaspiro[4.4]nonane-6-carboxaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of functional groups such as the aldehyde group and the spiro structure .

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,4-Dioxaspiro[4.4]nonane-6-carboxaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,4-Dioxaspiro[4.4]nonane-6-carboxaldehyde is primarily determined by its functional groups. The aldehyde group can participate in various chemical reactions, such as nucleophilic addition and condensation. The spiro structure provides rigidity and stability, which can influence the compound’s reactivity and interactions with other molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4-Dioxaspiro[4.4]nonane-6-carboxaldehyde is unique due to the presence of both the spiro structure and the aldehyde functional group. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research and industry .

Properties

CAS No.

66522-88-1

Molecular Formula

C8H12O3

Molecular Weight

156.18 g/mol

IUPAC Name

1,4-dioxaspiro[4.4]nonane-9-carbaldehyde

InChI

InChI=1S/C8H12O3/c9-6-7-2-1-3-8(7)10-4-5-11-8/h6-7H,1-5H2

InChI Key

CLAHYLYHCVDQIG-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2(C1)OCCO2)C=O

Origin of Product

United States

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